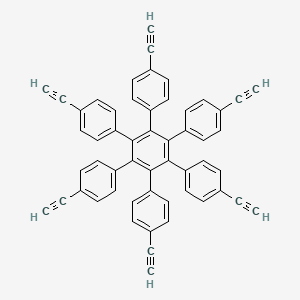

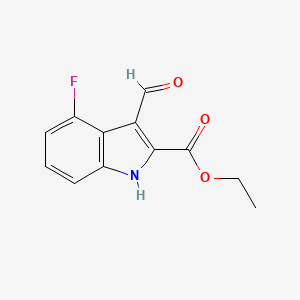

![molecular formula C38H50Cl2Zr+2 B12100809 (+)-Bis[1-{(1'R,2'R,5'R)-2'-i-propyl-5'-methylcyclohexyl}indenyl]zirconium(IV)dichloride](/img/structure/B12100809.png)

(+)-Bis[1-{(1'R,2'R,5'R)-2'-i-propyl-5'-methylcyclohexyl}indenyl]zirconium(IV)dichloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(+)-Bis[1-{(1’R,2’R,5’R)-2’-i-propyl-5’-methylcyclohexyl}indenyl]zirconium(IV)dichloride is a metallocene compound that has garnered significant interest in the field of organometallic chemistry. This compound is notable for its chiral structure and its application as a catalyst in polymerization reactions, particularly in the production of polyolefins. The presence of zirconium in its structure allows it to facilitate various chemical transformations, making it a valuable tool in both academic research and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (+)-Bis[1-{(1’R,2’R,5’R)-2’-i-propyl-5’-methylcyclohexyl}indenyl]zirconium(IV)dichloride typically involves the following steps:

-

Preparation of the Ligand: : The chiral ligand, 1-{(1’R,2’R,5’R)-2’-i-propyl-5’-methylcyclohexyl}indene, is synthesized through a series of organic reactions starting from commercially available precursors. This often involves the use of Grignard reagents, followed by cyclization and purification steps.

-

Formation of the Metallocene: : The ligand is then reacted with zirconium tetrachloride (ZrCl4) in the presence of a suitable base, such as triethylamine, to form the desired metallocene complex. The reaction is typically carried out in an inert atmosphere to prevent oxidation and hydrolysis of the sensitive zirconium species.

-

Purification: : The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure (+)-Bis[1-{(1’R,2’R,5’R)-2’-i-propyl-5’-methylcyclohexyl}indenyl]zirconium(IV)dichloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve scaling up the laboratory procedures with modifications to improve yield and efficiency. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, as well as implementing continuous flow processes to enhance throughput.

Analyse Des Réactions Chimiques

Types of Reactions

(+)-Bis[1-{(1’R,2’R,5’R)-2’-i-propyl-5’-methylcyclohexyl}indenyl]zirconium(IV)dichloride undergoes various types of chemical reactions, including:

-

Polymerization: : It acts as a catalyst in the polymerization of olefins, such as ethylene and propylene, to produce high molecular weight polymers.

-

Substitution Reactions: : The compound can participate in ligand exchange reactions where the chloride ligands are replaced by other nucleophiles, such as alkyl or aryl groups.

-

Oxidation and Reduction: : While the zirconium center is generally in the +4 oxidation state, it can undergo redox reactions under specific conditions, altering its reactivity and catalytic properties.

Common Reagents and Conditions

Polymerization: Commonly conducted in the presence of co-catalysts like methylaluminoxane (MAO) or borate activators under controlled temperatures and pressures.

Substitution: Typically involves the use of organolithium or Grignard reagents in an inert atmosphere.

Redox Reactions: May require specific oxidizing or reducing agents, such as hydrogen peroxide or sodium borohydride, under carefully controlled conditions.

Major Products

Polyolefins: High-density polyethylene (HDPE), isotactic polypropylene, and other specialty polymers.

Substituted Metallocenes: Various derivatives with modified electronic and steric properties.

Applications De Recherche Scientifique

Chemistry

In chemistry, (+)-Bis[1-{(1’R,2’R,5’R)-2’-i-propyl-5’-methylcyclohexyl}indenyl]zirconium(IV)dichloride is extensively used as a catalyst in the polymerization of olefins. Its chiral nature allows for the production of stereoregular polymers, which have unique mechanical and physical properties.

Biology and Medicine

While its primary application is in polymer chemistry, there is ongoing research into its potential use in medicinal chemistry. The compound’s ability to form stable complexes with various ligands makes it a candidate for drug delivery systems and as a scaffold for the development of new pharmaceuticals.

Industry

Industrially, this compound is crucial in the production of polyolefins, which are used in a wide range of products, from packaging materials to automotive parts. Its efficiency and selectivity as a catalyst contribute to the economic viability of these processes.

Mécanisme D'action

The catalytic activity of (+)-Bis[1-{(1’R,2’R,5’R)-2’-i-propyl-5’-methylcyclohexyl}indenyl]zirconium(IV)dichloride is primarily due to its ability to coordinate with olefin monomers and facilitate their insertion into the growing polymer chain. The chiral environment provided by the ligand ensures the stereoselective addition of monomers, leading to the formation of isotactic or syndiotactic polymers. The zirconium center plays a crucial role in stabilizing the transition states and intermediates during the polymerization process.

Comparaison Avec Des Composés Similaires

Similar Compounds

Bis(cyclopentadienyl)zirconium dichloride: Another well-known metallocene catalyst used in olefin polymerization.

Bis(indenyl)zirconium dichloride: Similar in structure but lacks the chiral substituents, leading to different stereochemical outcomes in polymerization.

Bis(phenylindenyl)zirconium dichloride: Features phenyl groups on the indenyl ligands, affecting its electronic properties and catalytic behavior.

Uniqueness

(+)-Bis[1-{(1’R,2’R,5’R)-2’-i-propyl-5’-methylcyclohexyl}indenyl]zirconium(IV)dichloride is unique due to its chiral ligand, which imparts stereoselectivity in polymerization reactions. This distinguishes it from other metallocenes that produce atactic polymers or require additional chiral auxiliaries to achieve similar outcomes.

Propriétés

Formule moléculaire |

C38H50Cl2Zr+2 |

|---|---|

Poids moléculaire |

668.9 g/mol |

InChI |

InChI=1S/2C19H25.2ClH.Zr/c2*1-13(2)16-10-8-14(3)12-19(16)18-11-9-15-6-4-5-7-17(15)18;;;/h2*4-7,9,11,13-14,16,19H,8,10,12H2,1-3H3;2*1H;/q;;;;+4/p-2 |

Clé InChI |

LXHHYYSQWPZHTO-UHFFFAOYSA-L |

SMILES canonique |

CC1CCC(C(C1)[C]2[CH][CH][C]3[C]2C=CC=C3)C(C)C.CC1CCC(C(C1)[C]2[CH][CH][C]3[C]2C=CC=C3)C(C)C.Cl[Zr+2]Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

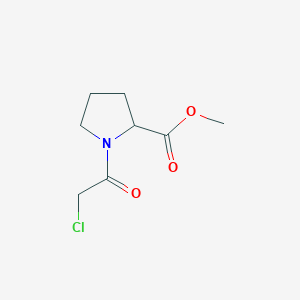

![Methyl 7-benzyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B12100728.png)

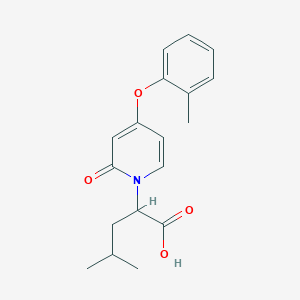

![4-Methyl-2-[(3-methylbutan-2-yl)amino]pentan-1-ol](/img/structure/B12100763.png)

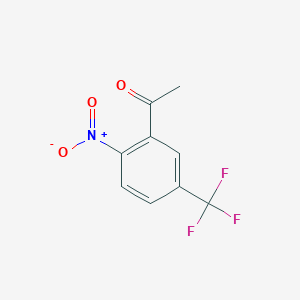

![tert-Butyl N-[(3R)-4,4-difluoropyrrolidin-3-yl]carbamate](/img/structure/B12100769.png)

![5-[3,4-Bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-yl]-3-methyl-2-phenylmethoxypyridine](/img/structure/B12100800.png)